molecular formula C12H18FN B13272211 3-fluoro-2-methyl-N-(pentan-3-yl)aniline

3-fluoro-2-methyl-N-(pentan-3-yl)aniline

Cat. No.: B13272211
M. Wt: 195.28 g/mol
InChI Key: HMIDGBZIKROSSL-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C12H18FN It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the third position, a methyl group at the second position, and a pentan-3-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-methyl-N-(pentan-3-yl)aniline typically involves the following steps:

    Nitration: The starting material, 2-methyl aniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Fluorination: The amino group is then fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide to introduce the fluoro group at the third position.

    Alkylation: Finally, the nitrogen atom is alkylated with pentan-3-yl bromide in the presence of a base like potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-N-(pentan-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-methyl-N-(pentan-3-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-2-methyl-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity and selectivity towards these targets, while the alkyl groups modulate its pharmacokinetic properties. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-methyl-N-(pentan-3-yl)aniline: C12H18FN

    4-Fluoro-3-methyl-N-(pentan-3-yl)aniline: C12H18FN

    3,4-Dimethyl-2,6-dinitro-N-nitroso-N-(pentan-3-yl)aniline: C12H18N4O4

Uniqueness

This compound is unique due to the specific positioning of the fluoro and methyl groups on the aniline ring, which imparts distinct chemical and biological properties. The presence of the pentan-3-yl group further enhances its lipophilicity and potential interactions with biological membranes.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

3-fluoro-2-methyl-N-pentan-3-ylaniline

InChI

InChI=1S/C12H18FN/c1-4-10(5-2)14-12-8-6-7-11(13)9(12)3/h6-8,10,14H,4-5H2,1-3H3

InChI Key

HMIDGBZIKROSSL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C(=CC=C1)F)C

Origin of Product

United States

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